molecular formula C17H16N2O2 B11136163 N-(1H-indol-4-yl)-2-(2-methoxyphenyl)acetamide

N-(1H-indol-4-yl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B11136163
M. Wt: 280.32 g/mol
InChI Key: WRIZAULDCPXZCN-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-2-(2-methoxyphenyl)acetamide is an organic compound that features an indole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: Indole and 2-methoxyphenylacetic acid.

    Amidation Reaction: The indole is reacted with 2-methoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Optimization of Reaction Conditions: Using more efficient catalysts and solvents to increase yield and reduce costs.

    Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine in acetic acid.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.

    Fluorescent Probes: Utilized in the development of fluorescent probes for imaging.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Studied for its interactions with biological targets.

Industry

    Dye Manufacturing: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-(1H-indol-4-yl)-2-(2-methoxyphenyl)acetamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, potentially affecting cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-3-yl)-2-(2-methoxyphenyl)acetamide: Similar structure but with the indole substitution at the 3-position.

    N-(1H-indol-4-yl)-2-(2-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

    Structural Features: The specific positioning of the methoxy group and the indole ring contributes to unique chemical properties.

    Reactivity: Different reactivity patterns compared to its analogs, making it suitable for specific applications.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C17H16N2O2/c1-21-16-8-3-2-5-12(16)11-17(20)19-15-7-4-6-14-13(15)9-10-18-14/h2-10,18H,11H2,1H3,(H,19,20)

InChI Key

WRIZAULDCPXZCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC3=C2C=CN3

Origin of Product

United States

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